REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[C:5]1[N:9]=[C:8]([CH3:10])[N:7]([CH2:11][CH3:12])[N:6]=1)C.Cl>O>[CH2:11]([N:7]1[C:8]([CH3:10])=[N:9][C:5]([CH:4]=[O:3])=[N:6]1)[CH3:12]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with DCM (2×200 mL)
|
Type
|
WASH
|
Details
|
washed with DCM (3×200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase from this last extraction
|
Type
|
ADDITION
|
Details
|
containing the product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(N=C1C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |